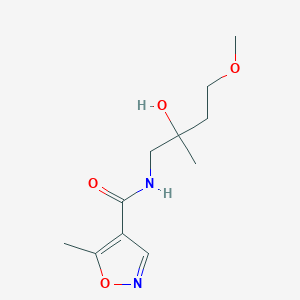
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine” is a complex organic molecule. It contains a methoxy group (-OCH3), a phenoxy group (Ph-O-), an oxadiazole ring, and an amine group (-NH2). Each of these functional groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the oxadiazole ring could be formed via a cyclization reaction, and the amine group could be introduced via a nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two oxygen atoms and a nitrogen atom, would likely be a key feature of the molecule’s structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amine group could participate in acid-base reactions, the oxadiazole ring could undergo electrophilic aromatic substitution, and the ether groups could be cleaved under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine and ether groups could affect its solubility in different solvents, and the oxadiazole ring could influence its stability and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine belongs to the family of oxadiazoles, a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields of scientific research. While the direct studies on this specific compound might be limited, the research on closely related oxadiazole derivatives provides insights into potential applications and synthetic methodologies that could be applicable.
Photochemical Synthesis
A methodology for synthesizing oxadiazole derivatives through photochemical reactions has been explored. This method involves irradiation in the presence of nitrogen nucleophiles, demonstrating a pathway for creating various oxadiazole compounds, including potential derivatives of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. Such processes highlight the versatility of oxadiazoles in synthetic chemistry, paving the way for novel compounds with tailored properties (Buscemi et al., 2001).
Anticancer and Antimicrobial Activities
Oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine and its analogs in biomedical research, especially in the development of new therapeutic agents (Yakantham et al., 2019); (Bektaş et al., 2007).
Nematocidal Activities
Novel oxadiazole derivatives with a thiadiazole moiety have been synthesized and shown to possess significant nematocidal activity. This suggests the potential agricultural applications of oxadiazole compounds in controlling nematode pests, hinting at the broader utility of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine derivatives in agrochemical research (Liu et al., 2022).
Electrochromic Materials
The structural manipulation of oxadiazole-based compounds has been explored for their application in electrochromic devices. This area of research opens up possibilities for using 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine in the development of novel materials with tunable optoelectronic properties, potentially contributing to advancements in smart windows, displays, and other electrochromic technologies (Constantin et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve studying its biological activity, its reactivity in chemical reactions, or its properties when incorporated into larger structures .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-13-6-2-4-7(5-3-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQGVQQVXAJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)


![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)
![3,5-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2635461.png)